N-[3-CARBAMOYL-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-PYRAZINECARBOXAMIDE
Overview
Description
N-[3-CARBAMOYL-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-PYRAZINECARBOXAMIDE is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-pyrazinecarboxamide is 358.14634713 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on substituted N-Benzylpyrazine-2-carboxamides and related compounds has demonstrated significant antimicrobial and antifungal properties. For example, certain compounds have shown high antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial strains, as well as potent antifungal effects against susceptible fungal strains like Trichophyton mentagrophytes. These findings suggest their potential application in treating infections caused by these pathogens (Barbora Servusová et al., 2012; M. Doležal et al., 2010).
Photosynthesis-Inhibiting Activity
Compounds structurally related to N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-pyrazinecarboxamide have been evaluated for their ability to inhibit photosynthesis. Specific derivatives have displayed moderate to weak photosynthesis-inhibiting activity in spinach chloroplasts, indicating their potential as herbicides or in studies related to plant biology (C. B. Vicentini et al., 2005).
Anticancer Activity
A novel organic compound synthesized from the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid has been characterized and evaluated for antibacterial, antifungal, and anticancer activities. This compound exhibited promising results in antibacterial and antifungal screening, as well as significant anticancer activity against MDA-MB-231 breast cancer cells (G. Senthilkumar et al., 2021).
Antiviral Activity
Research into benzamide-based 5-aminopyrazoles and their derivatives has uncovered remarkable antiavian influenza virus activity. These compounds, synthesized through a new route, were found to possess significant antiviral activities against bird flu influenza (H5N1), showcasing their potential in antiviral research and treatment strategies (A. Hebishy et al., 2020).
Properties
IUPAC Name |
N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-18(2,3)10-4-5-11-13(8-10)25-17(14(11)15(19)23)22-16(24)12-9-20-6-7-21-12/h6-7,9-10H,4-5,8H2,1-3H3,(H2,19,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZVBMIYYDNNLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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